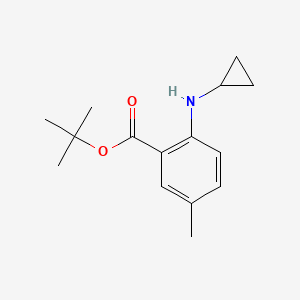![molecular formula C9H18ClNO B2718636 (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride CAS No. 2490420-68-1](/img/structure/B2718636.png)
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2490420-68-1 . It has a molecular weight of 191.7 . It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO.ClH/c1-8(2)7-3-4-9(5-7,6-10)11-8;/h7H,3-6,10H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.7 . It is in powder form and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates
The compound (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride is related to the synthesis of bicyclic β-lactams, which can be transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This transformation involves several steps, including hydrogenolysis and intramolecular nucleophilic substitution, showcasing its potential in creating novel chemical structures with potential applications in drug design and synthesis (Leemans et al., 2010).
Stereochemical Synthesis
Stereochemical synthesis of bicyclic tetrahydrofuran-fused β-lactams demonstrates the compound's versatility in creating stereoselectively enriched chemical structures. This method offers an alternative for the preparation of promising compounds within pharmaceutical research, emphasizing the compound's role in synthesizing complex molecules with high stereochemical purity (Mollet et al., 2012).
Synthesis of Polyfunctionalized Building Blocks
The compound is instrumental in the synthesis of polyfunctionalized heptane building blocks, which are crucial for creating molecules with up to four stereocenters. This methodology has been applied to synthesize subunits of biologically active molecules like Ionomycin, demonstrating its importance in complex organic synthesis and drug discovery (Montaña et al., 1999).
Novel Compounds Synthesis
The synthesis of novel 1,3-Dithiolane compounds showcases the ability of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride to serve as a precursor for diverse chemical structures. These compounds have potential applications in various fields, including materials science and pharmacology, highlighting the compound's versatility (Zhai Zhi-we, 2014).
Asymmetric Synthesis of Amino Acid Derivatives
The compound facilitates the asymmetric synthesis of bicyclic amino acid derivatives, critical for developing new pharmacologically active substances. The Aza-Diels-Alder reactions in aqueous solutions indicate the compound's potential in environmentally benign synthetic processes, contributing to sustainable chemistry and drug development (Waldmann & Braun, 1991).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)7-3-4-9(5-7,6-10)11-8;/h7H,3-6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDUSKJKJYSZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(O1)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718555.png)
![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)
![2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2718559.png)
![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)





![3-Methyl-2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2718569.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2718570.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2718574.png)